molecular formula C15H19N3O3 B12804056 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 86144-46-9

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12804056
CAS No.: 86144-46-9
M. Wt: 289.33 g/mol
InChI Key: OQNUWLCNRPTUJD-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H19N3O3
  • CAS Number : 86144-46-9
  • Structural Characteristics : The compound features a pyrazolo-triazepine core with an ethoxyphenyl substituent that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization processes to form the pyrazolo-triazepine structure.

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies on similar pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines due to mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer TypeIC50 (µM)
This compoundMCF-7 (Breast)15.6
Similar Pyrazolo DerivativeHeLa (Cervical)10.2

Enzymatic Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases or proteases that are critical in signaling pathways related to tumor growth .

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Its structural similarity to known psychoactive compounds hints at possible interactions with neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory properties that warrant further investigation.

Properties

CAS No.

86144-46-9

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3

InChI Key

OQNUWLCNRPTUJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2

Origin of Product

United States

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